5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid
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Overview
Description
5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid is an organic compound that has garnered interest in various fields of scientific research. This compound features a benzoic acid core substituted with a fluorine atom and a 4-t-butylsulfamoylphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amino group is subsequently sulfonated with t-butylsulfonyl chloride to form the t-butylsulfamoyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-t-Butylsulfamoylbenzoic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorobenzoic acid: Lacks the t-butylsulfamoyl group, affecting its biological activity and chemical behavior.
5-(4-Methylsulfamoylphenyl)-2-fluorobenzoic acid: Similar structure but with a methyl group instead of a t-butyl group, leading to variations in steric and electronic effects.
Uniqueness
5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid is unique due to the combination of the t-butylsulfamoyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can enhance its effectiveness in specific applications.
Properties
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKPDOCWMMHGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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